

Purpactin A: A Fungal Metabolite with Diverse Bioactivities

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a polyketide metabolite originally isolated from the soil fungus Penicillium purpurogenum. It has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive review of the known bioactivities of **Purpactin A**, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Bioactivity of Purpactin A

The following tables summarize the quantitative data reported for the various bioactivities of **Purpactin A**.



Target/Activity	Assay System	IC50/EC50	Reference
Acyl-CoA:Cholesterol Acyltransferase (ACAT)	Rat liver microsomes	121-126 μΜ	[1]
TMEM16A Chloride Channel	Calu-3 human airway epithelial cells	~2 µM	[2][3]
Antifouling Activity	Balanus amphitrite (Barnacle) settlement	10 μg/mL	[4]

Key Bioactivities and Mechanisms of Action Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Purpactin A has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1] This activity is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial wall is a key step in the formation of foam cells and the development of atherosclerotic plaques.

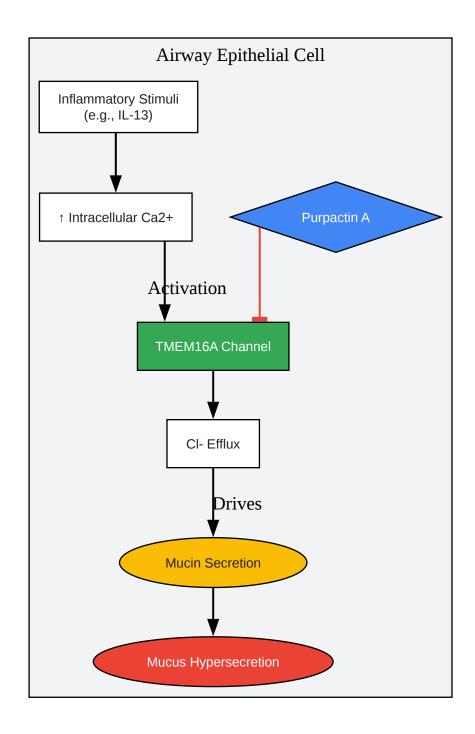
By inhibiting ACAT, **Purpactin A** can reduce the storage of cholesterol in macrophages, thereby potentially mitigating the progression of atherosclerosis.[5][6] The inhibition of cholesterol ester formation by **Purpactin A** has been demonstrated in J774 macrophages.[1]

Signaling Pathway of ACAT Inhibition and its Role in Atherosclerosis

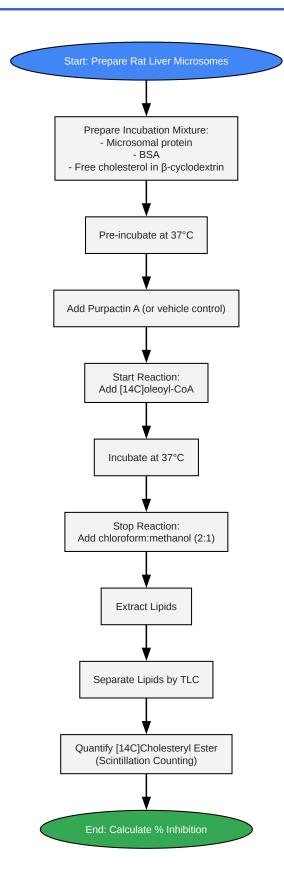




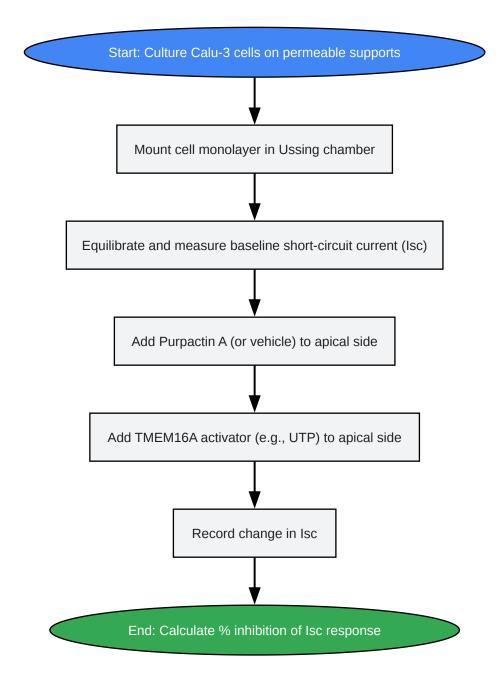












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